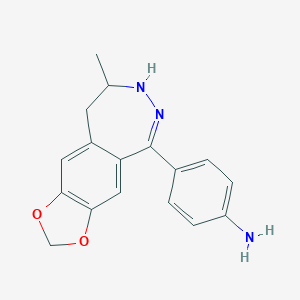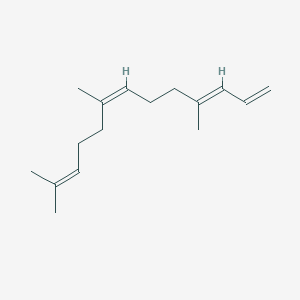
(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene
Overview
Description
Synthesis Analysis
The synthesis of geometric isomers similar to “(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene” has been explored through various methods, highlighting the intricacies of creating specific molecular structures with desired configurations. For example, studies on the synthesis of related compounds emphasize the role of PMR and 13C NMR spectra in determining the geometry of substituted double bonds, which is crucial for understanding the synthesis process of our target molecule (Nishino & Bowers, 1976).
Molecular Structure Analysis
The molecular structure of compounds closely related to “(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene” has been elucidated using various spectroscopic techniques, including X-ray crystallography. These studies provide insights into the arrangement of atoms and the configuration of double bonds, which are pivotal for understanding the molecular geometry and stereochemistry of our compound of interest.
Chemical Reactions and Properties
Research on related molecules has revealed the reactivity patterns and chemical behavior of compounds with similar structures to “(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene.” For instance, the study of reactivity towards different reagents and the formation of specific adducts or reaction products sheds light on the chemical properties and potential applications of the compound (Wrackmeyer, Milius, Tok, & Bubnov, 2002).
Scientific Research Applications
Conjugated linear tetraenes and pentaenes, similar to this compound, are utilized in polymerization and polymerization-induced reactivity applications (Spangler & Little, 1983).
The synthesis of cyclic hydrazone and semicarbazone ligands, including tetraene derivatives, finds applications in the study of complexes with divalent metal ions (Souza et al., 1995).
Homoterpenes, including variants of trimethyltrideca-tetraenes, originate from compounds like nerolidol or geranyllinalool. These are studied for their mechanistic, phylogenetic, and ecological aspects in plant biosynthesis (Gäbler et al., 1991).
Derivatives of undecatriene, related to tetraenes, are explored for potential applications in perfumery due to their unique odors (Andreini et al., 1987).
The synthesis of galbanolenes and tetradecatrienyl acetate uses trienes as intermediates, highlighting the versatility of these compounds in chemical synthesis (Alami et al., 1995).
properties
IUPAC Name |
(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-6-9-15(4)12-8-13-16(5)11-7-10-14(2)3/h6,9-10,13H,1,7-8,11-12H2,2-5H3/b15-9+,16-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLVBFJCJXHUCF-RNPYNJAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244597 | |
| Record name | (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene | |
CAS RN |
62235-06-7 | |
| Record name | (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62235-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,7,11-Tridecatetraene, 4,8,12-trimethyl-, (3E,7E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062235067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3E,7E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034498 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



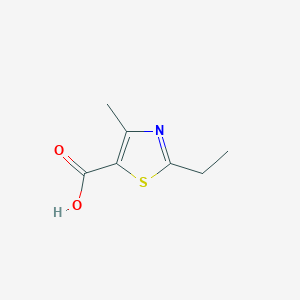
![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)
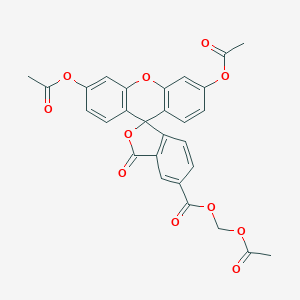
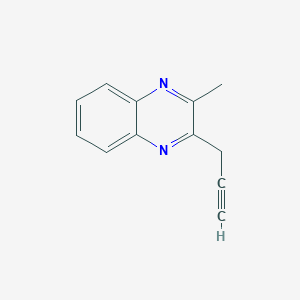
![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)
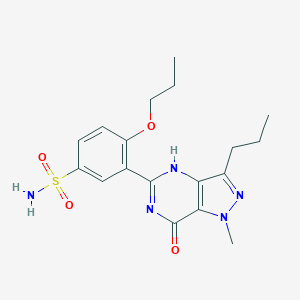
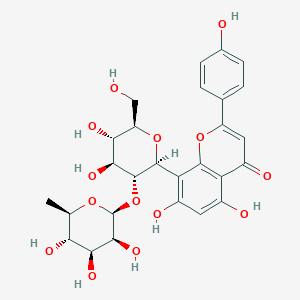
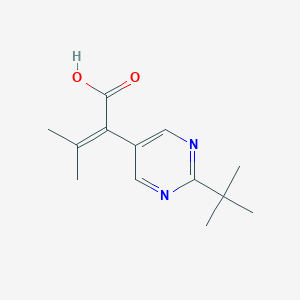

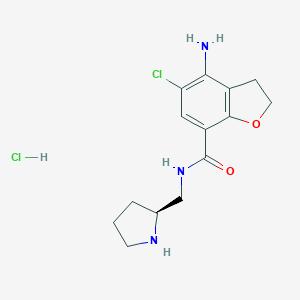
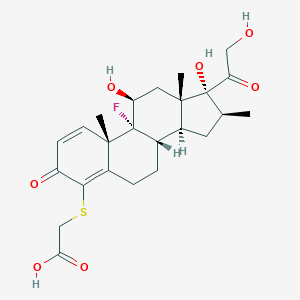
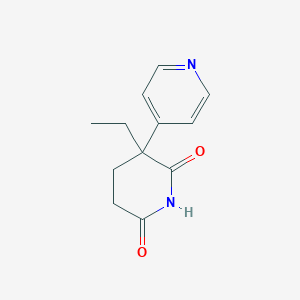
![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)
